N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine

Catalog No.
S15280129
CAS No.
31295-50-8
M.F
C12H30N6
M. Wt
258.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)et...

CAS Number

31295-50-8

Product Name

N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine

IUPAC Name

N'-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine

Molecular Formula

C12H30N6

Molecular Weight

258.41 g/mol

InChI

InChI=1S/C12H30N6/c13-1-2-14-3-4-15-5-6-16-7-10-18-11-8-17-9-12-18/h14-17H,1-13H2

InChI Key

DSHUAPQCIFCKFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCNCCNCCN

N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine is a complex organic compound characterized by its multiple amine functionalities. It features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The compound is part of a broader class of polyamines, which are known for their biological significance and utility in various chemical applications. Its molecular formula is C10_{10}H25_{25}N5_5, and it has a molecular weight of approximately 215.34 g/mol .

Typical of amines, including:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: Undergoing alkylation reactions to introduce alkyl groups.
  • Condensation Reactions: Forming imines or other nitrogen-containing heterocycles.

The presence of multiple amino groups allows for the formation of salts and coordination complexes with metal ions, enhancing its reactivity profile in synthetic chemistry.

N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine exhibits significant biological activity. Compounds with similar structures are often studied for their potential pharmacological effects, including:

  • Antidepressant Properties: Due to the presence of the piperazine moiety, which is common in many psychoactive drugs.
  • Antitumor Activity: Some polyamines have been shown to inhibit tumor growth by interfering with cellular proliferation processes.
  • Neuroprotective Effects: Compounds with aminoethyl groups can influence neurotransmitter systems, potentially offering neuroprotective benefits.

Several synthesis methods can be employed to produce N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine:

  • Multi-step Synthesis:
    • Starting from ethylenediamine and piperazine derivatives, the reaction may involve several steps including protection-deprotection strategies to yield the desired compound.
  • One-pot Synthesis:
    • Recent advancements have allowed for one-pot reactions that simplify the synthesis process, reducing time and increasing yield. This method typically involves combining all reactants in a single reaction vessel under controlled conditions.
  • Use of Catalysts:
    • Catalytic methods can enhance reaction efficiency and selectivity, particularly for forming specific bonds within the molecule.

The applications of N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine span various fields:

  • Pharmaceuticals: Potential use in developing new antidepressants or neuroprotective agents.
  • Chemical Research: As a building block in synthesizing more complex molecules or as a ligand in coordination chemistry.
  • Polymer Science: Utilized in creating polyamine-based polymers for various industrial applications.

Interaction studies involving N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine focus on its binding affinity with biological targets such as receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects:

  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes related to disease pathways.

Several compounds share structural similarities with N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
N~1~,N~1~-Bis(2-aminoethyl)ethane-1,2-diamineTwo aminoethyl groupsKnown for strong chelating properties
N-(2-Aminoethyl)piperazinePiperazine ringCommonly used in pharmaceuticals
Tris(2-aminoethyl)amineThree aminoethyl branchesUsed in polymer synthesis and as a chelating agent
1-(2-Aminoethyl)piperazineSingle amino groupExhibits psychoactive properties

These compounds highlight the unique structural features and potential applications of N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine within the context of medicinal chemistry and materials science. Each compound's distinct properties contribute to its specific applications in research and industry.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

258.25319498 g/mol

Monoisotopic Mass

258.25319498 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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